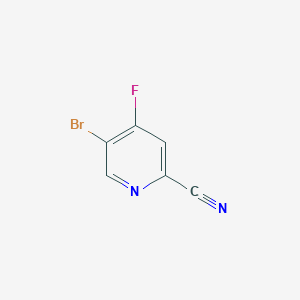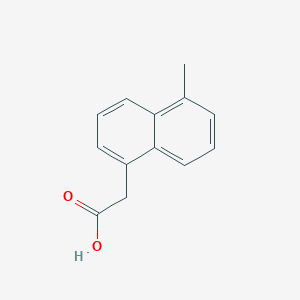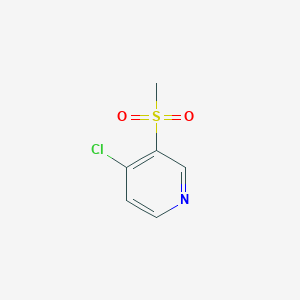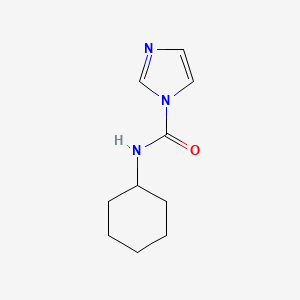
6,8-Difluoro-1-methylquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Difluoro-1-methylquinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of fluorine atoms at the 6 and 8 positions, along with a methyl group at the 1 position, imparts unique chemical properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Difluoro-1-methylquinolin-4(1H)-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Nitration: Starting with 2,4-difluoroaniline, nitration is carried out using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the 3 position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Cyclization: The resulting 3-amino-2,4-difluoroaniline undergoes cyclization with ethyl acetoacetate in the presence of a strong base like sodium ethoxide to form the quinoline ring.
Methylation: Finally, the quinoline derivative is methylated at the 1 position using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
6,8-Difluoro-1-methylquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst such as palladium on carbon.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives with hydroxyl or alkyl groups.
Substitution: Substituted quinoline derivatives with various functional groups.
科学的研究の応用
6,8-Difluoro-1-methylquinolin-4(1H)-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of novel pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Biological Studies: The compound is used in studies to understand the interaction of quinoline derivatives with biological targets such as enzymes and receptors.
Material Science: It is explored for its potential use in the development of organic electronic materials and fluorescent dyes.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
作用機序
The mechanism of action of 6,8-Difluoro-1-methylquinolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
6,8-Difluoroquinoline: Lacks the methyl group at the 1 position.
1-Methylquinolin-4(1H)-one: Lacks the fluorine atoms at the 6 and 8 positions.
6-Fluoro-1-methylquinolin-4(1H)-one: Contains only one fluorine atom at the 6 position.
Uniqueness
6,8-Difluoro-1-methylquinolin-4(1H)-one is unique due to the presence of both fluorine atoms and the methyl group, which contribute to its distinct chemical properties and biological activities. The combination of these substituents enhances its stability, lipophilicity, and binding affinity, making it a valuable compound in various scientific research applications.
特性
分子式 |
C10H7F2NO |
|---|---|
分子量 |
195.16 g/mol |
IUPAC名 |
6,8-difluoro-1-methylquinolin-4-one |
InChI |
InChI=1S/C10H7F2NO/c1-13-3-2-9(14)7-4-6(11)5-8(12)10(7)13/h2-5H,1H3 |
InChIキー |
YMVYROVKEOUHDV-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC(=O)C2=C1C(=CC(=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



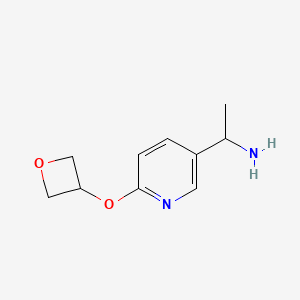
![2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11902865.png)
![(4-(Difluoromethyl)benzo[d]oxazol-2-yl)methanol](/img/structure/B11902875.png)
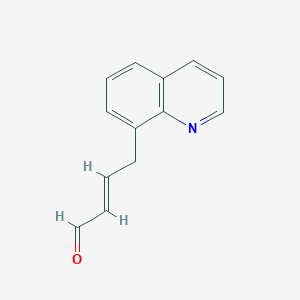
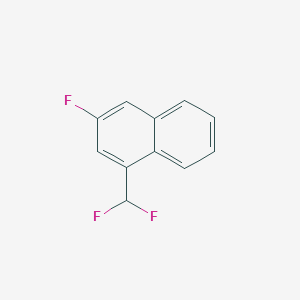
![(S)-2-Amino-7,9-diazaspiro[4.5]decane-6,8,10-trione](/img/structure/B11902893.png)
